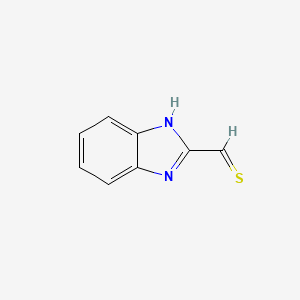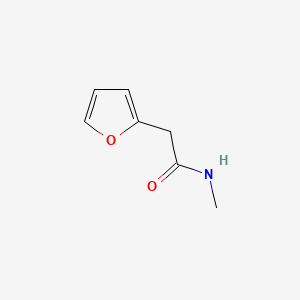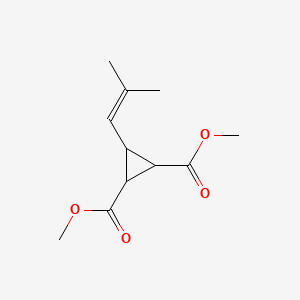
3-(2-Methyl-1-propenyl)-1,2-cyclopropanedicarboxylic acid dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methyl-1-propenyl)-1,2-cyclopropanedicarboxylic acid dimethyl ester is a chemical compound with the molecular formula C10H16O4 It is a derivative of cyclopropane and is known for its unique structural features, which include a cyclopropane ring substituted with a 2-methyl-1-propenyl group and two ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-1-propenyl)-1,2-cyclopropanedicarboxylic acid dimethyl ester typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2-methyl-1-propenyl magnesium bromide with dimethyl 1,2-cyclopropanedicarboxylate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF), and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-1-propenyl)-1,2-cyclopropanedicarboxylic acid dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
3-(2-Methyl-1-propenyl)-1,2-cyclopropanedicarboxylic acid dimethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-1-propenyl)-1,2-cyclopropanedicarboxylic acid dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis, releasing the active cyclopropane derivative, which can then interact with biological molecules. The cyclopropane ring’s strained structure makes it reactive, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Chrysanthemic acid: A related compound with similar structural features but different functional groups.
Phenothrin: Another cyclopropane derivative used as an insecticide.
Jasmolin I: A compound with a similar cyclopropane core but different substituents.
Uniqueness
3-(2-Methyl-1-propenyl)-1,2-cyclopropanedicarboxylic acid dimethyl ester is unique due to its specific combination of a cyclopropane ring with ester groups and a 2-methyl-1-propenyl substituent
Properties
Molecular Formula |
C11H16O4 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
dimethyl 3-(2-methylprop-1-enyl)cyclopropane-1,2-dicarboxylate |
InChI |
InChI=1S/C11H16O4/c1-6(2)5-7-8(10(12)14-3)9(7)11(13)15-4/h5,7-9H,1-4H3 |
InChI Key |
HNTGAUJHBZUCRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1C(C1C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


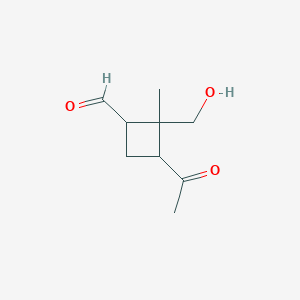
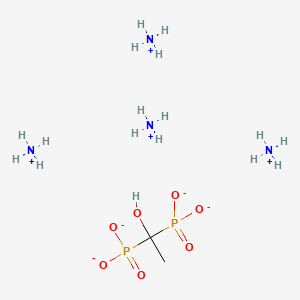


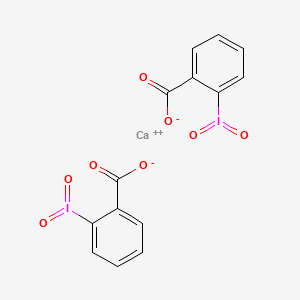

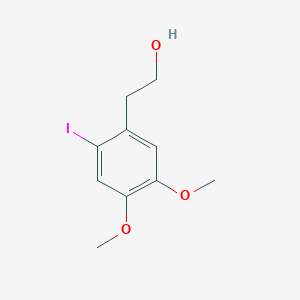

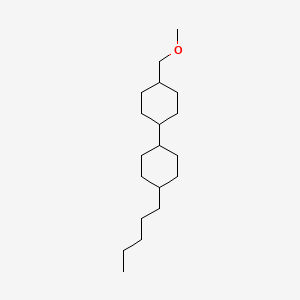
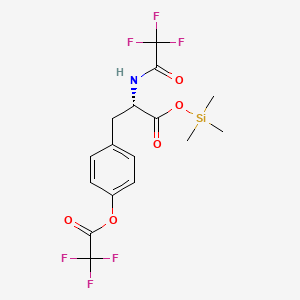
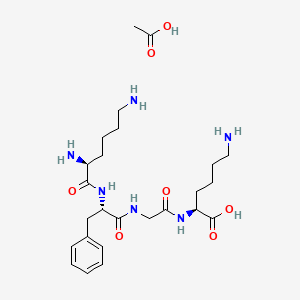
![2H-Pyran, 2-[(9E)-9-dodecenyloxy]tetrahydro-](/img/structure/B13809034.png)
